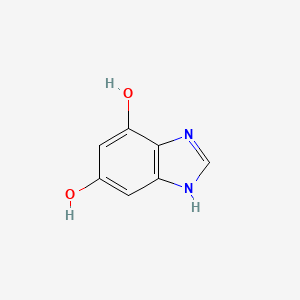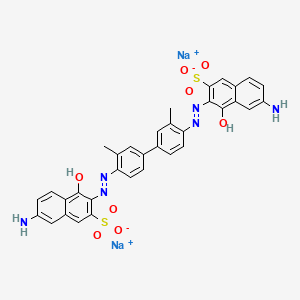![molecular formula C5H14AsClSi B14478966 {[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane CAS No. 64781-84-6](/img/structure/B14478966.png)
{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane is a unique organoarsenic compound that features both silicon and arsenic atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane typically involves the reaction of chlorodimethylsilane with dimethylarsine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or hexane to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler arsenic-containing compounds.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield {[dimethylsilyl]methyl}(dimethyl)arsenic oxide, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Scientific Research Applications
{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of {[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- {[Chloro(dimethyl)silyl]methyl}(dimethyl)phosphane
- {[Chloro(dimethyl)silyl]methyl}(dimethyl)stibane
Uniqueness
{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane is unique due to the presence of both silicon and arsenic atoms in its structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications that require the unique combination of properties provided by silicon and arsenic.
Properties
CAS No. |
64781-84-6 |
|---|---|
Molecular Formula |
C5H14AsClSi |
Molecular Weight |
212.62 g/mol |
IUPAC Name |
[chloro(dimethyl)silyl]methyl-dimethylarsane |
InChI |
InChI=1S/C5H14AsClSi/c1-6(2)5-8(3,4)7/h5H2,1-4H3 |
InChI Key |
XLACAXSBWPJTCE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C[As](C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
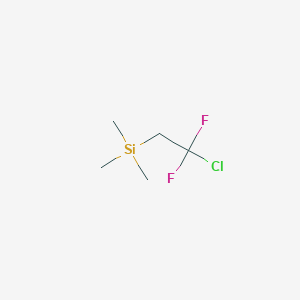

![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)

![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
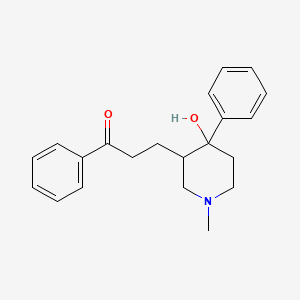

![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)
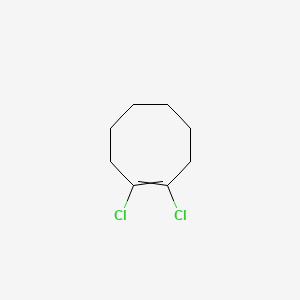
![8,8-Dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14478951.png)
